molecular formula C26H56NO5PS B1221571 Ilmofosine CAS No. 83519-04-4

Ilmofosine

Cat. No. B1221571
CAS RN: 83519-04-4
M. Wt: 525.8 g/mol
InChI Key: ODEDPKNSRBCSDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Antitumor Activity

Ilmofosine, a thioether phospholipid derivative, exhibits significant antitumor and antimetastatic properties. Its in vivo effectiveness was demonstrated in fibrosarcoma and Lewis-lung carcinoma systems, showing that its cytostatic/cytotoxic effects are primarily responsible for its antitumor activity. Notably, ilmofosine was found to work synergistically with other cytotoxics like cyclophosphamide and cis-DDP, enhancing their effectiveness (Herrmann et al., 1990).

Inhibition of Protein Kinase C and Cell Cycle Impact

Ilmofosine has been identified as a selective inhibitor of protein kinase C. It induces a dose-dependent accumulation of cells in the G2 phase of the cell cycle, correlating with the suppression of cdc2 kinase activation. This mechanism differs from DNA-damaging agents and suggests a unique pathway in ilmofosine's action against cancer cells (Hofmann et al., 1994).

Antileishmanial Activity

Ilmofosine demonstrates potent antileishmanial activity, effective against Leishmania donovani and Leishmania infantum, including antimony-resistant strains. It shows effectiveness both in vitro and in vivo in mouse models, highlighting its potential as a treatment for leishmaniasis (Croft et al., 1993).

Preclinical Activity Against Human Tumors

In vitro studies using a soft agar cloning system revealed that ilmofosine is active against a variety of freshly explanted human tumor specimens. This suggests its potential applicability across multiple tumor types, pending the achievement of adequate plasma concentrations in patients (Hanauske et al., 1992).

Effectiveness in Combination with Other Therapies

The combination of ilmofosine with other therapeutic agents such as cis-platin has demonstrated enhanced antitumor activities. This synergism, along with its ability to reverse multidrug resistance, positions ilmofosine as a potentially valuable component in combination cancer therapies (Hofmann et al., 1993).

Future Directions

Ilmofosine is currently undergoing Phase II clinical trials as a new anticancer drug8. It has shown in vivo antitumor activity in two tumor systems, and its antitumor activity is mainly due to its direct cytostatic/cytotoxic effects9. However, more research is needed to fully understand its potential as a cancer treatment.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and resources.


properties

IUPAC Name

[2-(hexadecylsulfanylmethyl)-3-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H56NO5PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-34-25-26(23-30-5)24-32-33(28,29)31-21-20-27(2,3)4/h26H,6-25H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEDPKNSRBCSDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCSCC(COC)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H56NO5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049008
Record name Ilmofosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ilmofosine

CAS RN

83519-04-4
Record name Ilmofosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83519-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ilmofosine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083519044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ilmofosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ilmofosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ILMOFOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZZK34MC3V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ilmofosine
Reactant of Route 2
Reactant of Route 2
Ilmofosine
Reactant of Route 3
Reactant of Route 3
Ilmofosine
Reactant of Route 4
Reactant of Route 4
Ilmofosine
Reactant of Route 5
Reactant of Route 5
Ilmofosine
Reactant of Route 6
Reactant of Route 6
Ilmofosine

Citations

For This Compound
634
Citations
J Hofmann, I Utz, M Spitaler, S Hofer… - British journal of …, 1997 - nature.com
… 1 gene (MDR1) are cross-resistant to ilmofosine compared with the sensitive parental cell lines. … , no crossresistance to ilmofosine was observed. Ilmofosine is not capable of modulating …
Number of citations: 18 www.nature.com
S Azzouz, M Maache, RG Garcia… - Basic & clinical …, 2005 - Wiley Online Library
The anti‐proliferative action of three alkyl‐lysophospholipid derivatives, edelfosine (ET‐OCH), miltefosine (Hexadecylphosphocholine), and ilmofosine (BM 14.440) has been studied on …
Number of citations: 78 onlinelibrary.wiley.com
DBJ Herrmann, W Pahlke, HG Opitz, U Bicker - Cancer treatment reviews, 1990 - Elsevier
… Ilmofosine was introduced into in vivo test programs because … of Ilmofosine in vivo is related to its direct cytostatic/cytotoxic … effects with other cytostatics make Ilmofosine an interesting …
Number of citations: 32 www.sciencedirect.com
RM Santa-Rita, A Henriques-Pons… - Journal of …, 2004 - academic.oup.com
Objectives: Analysis of the effect of edelfosine, ilmofosine and miltefosine on Leishmania amazonensis and of potential targets of these lysophospholipid analogues. Methods: …
Number of citations: 111 academic.oup.com
SL Croft, RA Neal, EA Thornton… - Transactions of the Royal …, 1993 - Elsevier
The ether phospholipid ilmofosine (BM 41.440) was active in vitro against amastigotes of Leishmania donovani and an antimony-resistant line of L. infantum in mouse peritoneal …
Number of citations: 53 www.sciencedirect.com
N Grosman - Immunopharmacology, 1999 - Elsevier
The ether phospholipid AMG-PC (1-O-hexadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-16-OCH 3 ) affects rat mast cell responses in a dual manner. A powerful synergistic …
Number of citations: 9 www.sciencedirect.com
J Hofmann, PM Oconnor, J Jackman, C Schubert… - Biochemical and …, 1994 - Elsevier
… Ilmofosine treated CA46 cells failed to accumulate hyperphosphorylated-cdc2/cyclin B1 … as ilmofosine treated cells became arrested in G2. Our findings suggest that ilmofosine down-…
Number of citations: 43 www.sciencedirect.com
HA Neumann, DBJ Herrmann… - Journal of the National …, 1987 - academic.oup.com
… new thioether alkyl lysophospholipid analogue Ilmofosine (1-… Twenty-five neoplasms were sensitive to Ilmofosine within the … tested have to be considered as susceptible to Ilmofosine. …
Number of citations: 15 academic.oup.com
PV Woolley, CJ Schultz, GI Rodriguez, RA Gams… - Investigational new …, 1996 - Springer
… We have conducted a study of ilmofosine (1-hexadecylthio; 2-methoxyethyl-rac-glycero-3-phosphocholine… We conclude that ilmofosine is inactive in this tumor at this dose and schedule. …
Number of citations: 16 link.springer.com
R Bittman, HS Byun, KC Reddy… - Journal of medicinal …, 1997 - ACS Publications
An asymmetric synthesis of the 1-alkyloxy analog of the thioether phosphocholine ilmofosine (BM 41.440, rac-1), 2‘-(trimethylammonio)ethyl 3-(hexadecyloxy)-2-(methoxymethyl)propyl …
Number of citations: 20 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.